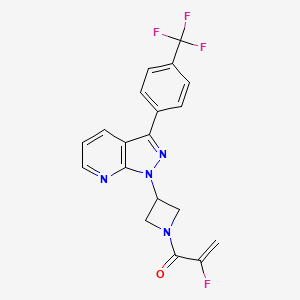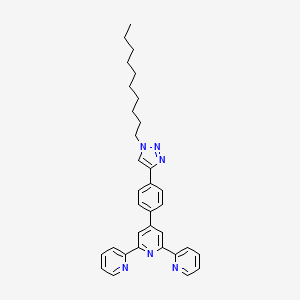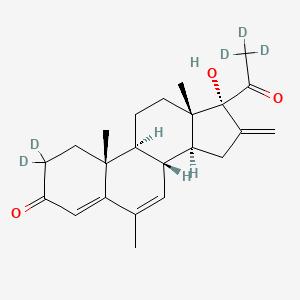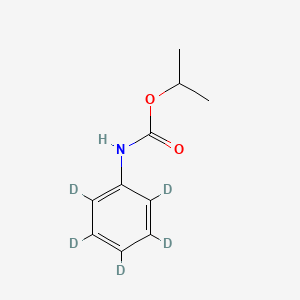
SARS-CoV-2-IN-31
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-31 是一种在科学界引起了广泛关注的化合物,因为它具有针对导致 COVID-19 的 SARS-CoV-2 病毒的潜在治疗应用。这种化合物属于一类旨在靶向病毒复制和存活至关重要的特定蛋白质或酶的抑制剂。
准备方法
合成路线和反应条件
SARS-CoV-2-IN-31 的合成通常涉及多个步骤,包括中间化合物的制备及其在受控条件下的后续反应。具体的合成路线可能有所不同,但通常包括:
核心结构的形成: 此步骤涉及通过一系列反应(如缩合、环化或偶联反应)创建化合物的核心化学结构。
官能团修饰: 然后通过烷基化、酰化或卤化等反应引入各种官能团来修饰核心结构。
纯化: 最终产物通过重结晶、色谱或蒸馏等技术进行纯化,以确保所需的纯度和收率。
工业生产方法
This compound 的工业生产涉及扩大实验室合成过程的规模,同时确保一致性、效率和安全性。这通常包括:
间歇式处理: 使用大型间歇式反应器在受控条件下进行化学反应。
连续流处理: 为了提高效率,可以使用连续流反应器,允许连续生产并更好地控制反应参数。
质量控制: 实施严格的质量控制措施,以确保最终产品符合所需规格。
化学反应分析
反应类型
SARS-CoV-2-IN-31 可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代,通常使用卤素或亲核试剂等试剂。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、高锰酸钾和三氧化铬。
还原: 硼氢化钠、氢化铝锂和催化氢化等还原剂经常使用。
取代: 卤素(氯、溴)、亲核试剂(胺、硫醇)和碱(氢氧化钠、碳酸钾)等试剂通常使用。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生氧化衍生物,还原可能会产生还原形式,取代反应可能会产生原始化合物的各种取代类似物。
科学研究应用
SARS-CoV-2-IN-31 具有广泛的科学研究应用,包括:
化学: 它被用作模型化合物来研究反应机理并开发新的合成方法。
生物学: 该化合物用于生物学研究,以了解其与病毒蛋白的相互作用及其作为抗病毒剂的潜力。
医学: this compound 正在被研究用于治疗 COVID-19,通过抑制病毒复制来发挥其治疗潜力。
作用机制
SARS-CoV-2-IN-31 的作用机制涉及其与 SARS-CoV-2 病毒内特定分子靶标的相互作用。该化合物与病毒酶的活性位点结合,例如主要蛋白酶 (Mpro),抑制其活性,从而阻断病毒的复制。这种抑制阻止了病毒多蛋白的加工,这些蛋白对病毒的生命周期至关重要。
相似化合物的比较
类似化合物
瑞德西韦: 一种针对 SARS-CoV-2 的 RNA 依赖性 RNA 聚合酶的抗病毒药物。
莫努匹拉韦: 另一种抗病毒药物,通过诱导病毒 RNA 中的突变来抑制病毒的复制。
奈玛特韦: 一种蛋白酶抑制剂,与 SARS-CoV-2-IN-31 类似,靶向 SARS-CoV-2 的主要蛋白酶。
独特性
This compound 在其对 SARS-CoV-2 主要蛋白酶的特异性结合亲和力和抑制效力方面是独特的。其独特的化学结构使其能够比其他类似化合物更有效地抑制病毒酶,使其成为作为抗病毒剂进一步开发的有希望的候选药物。
属性
分子式 |
C29H28N4O2 |
|---|---|
分子量 |
464.6 g/mol |
IUPAC 名称 |
4-[(4-ethylphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C29H28N4O2/c1-4-21-15-17-22(18-16-21)27(25-19(2)30-32(28(25)34)23-11-7-5-8-12-23)26-20(3)31-33(29(26)35)24-13-9-6-10-14-24/h5-18,27,30-31H,4H2,1-3H3 |
InChI 键 |
YPKXRSPBOUKQJN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)



![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)








